molecular formula C19H26ClN3O2 B14443511 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride CAS No. 75449-67-1

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride

Cat. No.: B14443511
CAS No.: 75449-67-1
M. Wt: 363.9 g/mol
InChI Key: ITEBQDGATNFYHV-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring, an ethylphenylamino group, and a dimethylaminopropyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Ethylphenylamino Group: This step involves the reaction of the pyridine ring with an ethylphenylamine derivative under specific conditions, such as the use of a catalyst and controlled temperature.

    Esterification: The final step involves the esterification of the carboxylic acid group with 3-(dimethylamino)propyl alcohol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 2-(ethylphenylamino)-, 3-(dimethylamino)propyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Properties

CAS No.

75449-67-1

Molecular Formula

C19H26ClN3O2

Molecular Weight

363.9 g/mol

IUPAC Name

3-(dimethylamino)propyl 2-(N-ethylanilino)pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C19H25N3O2.ClH/c1-4-22(16-10-6-5-7-11-16)18-17(12-8-13-20-18)19(23)24-15-9-14-21(2)3;/h5-8,10-13H,4,9,14-15H2,1-3H3;1H

InChI Key

ITEBQDGATNFYHV-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C2=C(C=CC=N2)C(=O)OCCCN(C)C.Cl

Origin of Product

United States

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